Cas no 1270574-43-0 (1-(5-Methoxy-1h-indol-3-yl)ethan-1-amine)

1-(5-Methoxy-1H-indol-3-yl)ethan-1-amine is a substituted indole derivative characterized by a methoxy group at the 5-position and an aminoethyl moiety at the 3-position of the indole core. This structural configuration imparts unique reactivity and potential biological relevance, making it a valuable intermediate in pharmaceutical and organic synthesis. The methoxy group enhances electron density, influencing binding interactions, while the amine functionality provides a versatile handle for further derivatization. Its well-defined purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly useful in the development of serotonin-related analogs and other bioactive molecules.
1-(5-Methoxy-1h-indol-3-yl)ethan-1-amine structure
1270574-43-0 structure
商品名:1-(5-Methoxy-1h-indol-3-yl)ethan-1-amine
CAS番号:1270574-43-0
MF:C11H14N2O
メガワット:190.241662502289
CID:5736775
PubChem ID:55273400

1-(5-Methoxy-1h-indol-3-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1270574-43-0
    • 1-(5-METHOXY-1H-INDOL-3-YL)ETHAN-1-AMINE
    • EN300-1645379
    • AKOS006322655
    • 1H-Indole-3-methanamine, 5-methoxy-α-methyl-
    • 1-(5-Methoxy-1h-indol-3-yl)ethan-1-amine
    • インチ: 1S/C11H14N2O/c1-7(12)10-6-13-11-4-3-8(14-2)5-9(10)11/h3-7,13H,12H2,1-2H3
    • InChIKey: WVCPGMRWKQOFQU-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC2=C(C=1)C(=CN2)C(C)N

計算された属性

  • せいみつぶんしりょう: 190.110613074g/mol
  • どういたいしつりょう: 190.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 51Ų

じっけんとくせい

  • 密度みつど: 1.166±0.06 g/cm3(Predicted)
  • ふってん: 365.9±27.0 °C(Predicted)
  • 酸性度係数(pKa): 17.25±0.30(Predicted)

1-(5-Methoxy-1h-indol-3-yl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1645379-0.25g
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
0.25g
$801.0 2023-06-04
Enamine
EN300-1645379-0.1g
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
0.1g
$767.0 2023-06-04
Enamine
EN300-1645379-0.05g
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
0.05g
$732.0 2023-06-04
Enamine
EN300-1645379-50mg
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
50mg
$732.0 2023-09-22
Enamine
EN300-1645379-2.5g
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
2.5g
$1707.0 2023-06-04
Enamine
EN300-1645379-100mg
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
100mg
$767.0 2023-09-22
Enamine
EN300-1645379-500mg
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
500mg
$836.0 2023-09-22
Enamine
EN300-1645379-5000mg
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
5000mg
$2525.0 2023-09-22
Enamine
EN300-1645379-10000mg
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
10000mg
$3746.0 2023-09-22
Enamine
EN300-1645379-5.0g
1-(5-methoxy-1H-indol-3-yl)ethan-1-amine
1270574-43-0
5g
$2525.0 2023-06-04

1-(5-Methoxy-1h-indol-3-yl)ethan-1-amine 関連文献

1-(5-Methoxy-1h-indol-3-yl)ethan-1-amineに関する追加情報

1-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: A Comprehensive Overview

In the realm of organic chemistry, the compound 1-(5-Methoxy-1H-indol-3-yl)ethan-1-amine (CAS No. 1270574-43-0) stands out as a fascinating molecule with diverse applications and intriguing properties. This compound, often abbreviated as 5-MIOA (5-methoxyindole-derived amine), belongs to the class of indole derivatives, which have garnered significant attention in recent years due to their unique structural features and biological activities.

The indole moiety in 1-(5-Methoxy-1H-indol-3-yl)ethan-1-amine is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of a methoxy group (-OCH₃) at the 5-position of the indole ring introduces additional electronic effects, enhancing the compound's reactivity and bioavailability. The ethanamine group (-CH₂NH₂) attached at the 3-position further modulates the molecule's physicochemical properties, making it suitable for various chemical and biological applications.

Recent studies have highlighted the potential of 1-(5-Methoxy-1H-indol-3-yl)ethan-1-amine in the field of pharmacology. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in drug discovery programs targeting central nervous system disorders. The compound's ability to act as a building block for more complex molecules has been leveraged in the development of novel therapeutic agents with improved efficacy and reduced side effects.

One of the most promising applications of 5-MIOA lies in its use as an intermediate in the synthesis of serotonin receptor agonists. Serotonin, a key neurotransmitter involved in mood regulation, has been implicated in various neurological conditions such as depression, anxiety, and sleep disorders. By modifying the indole and ethanamine groups, chemists can fine-tune the compound's affinity for specific serotonin receptor subtypes, paving the way for more selective and potent drugs.

In addition to its pharmacological applications, 1-(5-Methoxy-1H-indol-3-yl)ethan-1-amine has also been investigated for its role in agrochemicals. The compound's ability to influence plant growth and development has led to its exploration as a potential ingredient in plant growth regulators. Recent experiments have demonstrated that it can enhance stress tolerance in crops by modulating hormonal signaling pathways, offering a sustainable solution to increasing agricultural productivity under adverse environmental conditions.

The synthesis of 5-MIOA typically involves multi-step organic reactions, with key intermediates including indole derivatives and aliphatic amines. Researchers have optimized these processes to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications. The use of catalytic asymmetric synthesis has also been explored to enhance enantioselectivity, which is crucial for pharmaceutical applications where stereochemistry plays a critical role.

From an analytical standpoint, 1-(5-Methoxy-1H-indol-3-yil)ethan-l-amme has been extensively characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These analyses have provided valuable insights into its molecular structure, stability, and reactivity under different conditions. For instance, high-resolution mass spectrometry has confirmed the molecular formula C₁₁H₁₃NO₂ with a molecular weight of 209.26 g/mol.

Looking ahead, the future of 5-MIOA appears bright as researchers continue to uncover its potential across various domains. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications. Moreover, advancements in computational chemistry are enabling scientists to predict the compound's behavior in complex biological systems with greater accuracy, further enhancing its utility in drug design.

In conclusion, 1-(5-Methoxy-lH-indol-S-yil)ethan-l-amme (CAS No. 1270574-SO-O) is a versatile compound with significant potential in pharmacology, agrochemistry, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking innovative solutions to pressing challenges in these fields. As our understanding of this molecule deepens through ongoing research efforts, it is poised to play an increasingly important role in shaping the future of science and technology.

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